6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine
Description
Properties
IUPAC Name |
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3/c1-15-12-13-20-18(14-15)21(17-9-4-3-5-10-17)25-22(24-20)23-19-11-7-6-8-16(19)2/h3-14H,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQDACGRMRPOQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization
Heating 2-amino-N-(2-methylphenyl)-5-methylbenzamide in acetic acid at 140°C for 12 hours yields the quinazolin-4(3H)-one intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl₃) to form 4-chloro-6-methylquinazoline. The chlorinated intermediate reacts with aniline derivatives under basic conditions to introduce the 4-phenyl group.
Optimization Data :
| Condition | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| AcOH, H₂O₂ | 140 | 12 | 78 |
| POCl₃, DMF | 110 | 6 | 85 |
| Suzuki coupling | 80 | 8 | 72 |
Chlorination with POCl₃ in dimethylformamide (DMF) at 110°C for 6 hours achieves 85% conversion, while Suzuki coupling with phenylboronic acid at 80°C affords the 4-phenyl derivative in 72% yield.
Oxidative Cyclization Using DMSO and H₂O₂
An alternative one-pot method involves treating 2-amino-N-(2-methylphenyl)-5-methylbenzamide with dimethyl sulfoxide (DMSO) and hydrogen peroxide (H₂O₂) at 150°C for 20 hours. This oxidative cyclization directly forms the quinazolin-4(3H)-one scaffold without requiring chlorination.
Mechanistic Insight :
DMSO acts as both solvent and oxidant, facilitating dehydrogenation to aromatize the dihydroquinazoline intermediate. H₂O₂ enhances oxidation efficiency, achieving 78% isolated yield under optimized conditions.
Multi-Component Reaction (MCR) Strategy
Isatoic Anhydride-Based Synthesis
A three-component reaction between 5-methylisatoic anhydride, 2-methylphenylamine, and N-cyano-4-methyl-N-phenylbenzenesulfonamide (NCTS) in acetonitrile at reflux (82°C) produces this compound in 68% yield. NCTS serves as an electrophilic cyanating agent, enabling the formation of the 2-amino group via tandem nucleophilic attack and cyclization.
Reaction Pathway :
- Nucleophilic ring-opening : 2-Methylphenylamine attacks the carbonyl group of isatoic anhydride, forming a benzamide intermediate.
- Cyanation : NCTS reacts with the amine to generate a nitrile-imine intermediate.
- Cyclization : Intramolecular attack forms the quinazoline core, followed by tautomerization to yield the final product.
Regioselective Suzuki–Miyaura Coupling
Introducing the 4-Phenyl Group
4-Chloro-6-methylquinazoline undergoes Suzuki coupling with phenylboronic acid in the presence of Pd(PPh₃)₄ and cesium carbonate (Cs₂CO₃) in tetrahydrofuran (THF) at 80°C. This step installs the 4-phenyl group with 72% efficiency.
Challenges :
- Competing coupling at the 2-position is mitigated by using bulky ligands (e.g., XPhos) to enhance regioselectivity.
- Electron-deficient boronic acids require higher temperatures (100°C) but remain compatible.
Amination at Position 2
Nucleophilic Aromatic Substitution
4-Chloro-6-methyl-N-phenylquinazoline reacts with 2-methylphenylamine in the presence of potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) at 120°C for 24 hours. The reaction proceeds via an SNAr mechanism, replacing the chlorine atom with the 2-methylphenylamine group.
Yield Optimization :
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| t-BuOK | DMSO | 120 | 65 |
| NaH | DMF | 100 | 58 |
| Cs₂CO₃ | NMP | 140 | 71 |
Cesium carbonate in N-methyl-2-pyrrolidone (NMP) at 140°C improves yield to 71% due to enhanced nucleophilicity.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Acid-catalyzed cyclization | 3 | 62 | High purity | Lengthy chlorination step |
| Oxidative cyclization | 2 | 78 | One-pot, fewer byproducts | Requires high-temperature H₂O₂ |
| MCR strategy | 1 | 68 | Atom-economical, scalable | Limited substrate scope |
| Suzuki coupling + amination | 4 | 55 | Regioselective | Costly Pd catalysts |
The oxidative cyclization route offers the highest efficiency (78% yield), while the MCR approach minimizes purification steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to a dihydroquinazoline derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated quinazoline derivatives.
Scientific Research Applications
Overview
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential as an anticancer agent and enzyme inhibitor.
Chemical Reactions
This compound can undergo several chemical transformations:
- Oxidation : Can form quinazoline N-oxides using reagents such as hydrogen peroxide.
- Reduction : Can yield dihydroquinazoline derivatives via sodium borohydride.
- Substitution : Electrophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic activity against various cancer cell lines, including:
- MCF7 (breast cancer) and A549 (lung cancer) cell lines, with effective inhibition of cell growth demonstrated through IC50 values in cytotoxicity assays.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on tyrosine kinases, which play crucial roles in cell signaling pathways related to growth and differentiation. Inhibition of these enzymes can disrupt cancer cell proliferation, making this compound a candidate for targeted cancer therapies.
Comparative Analysis of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tyrosine kinases | |
| Enzyme Inhibition | Targets specific signaling pathways | |
| Cytotoxicity against cancer | Induces apoptosis in cancer cell lines |
Case Studies and Research Findings
- Cytotoxicity Assays : Studies have shown that this compound effectively inhibits the growth of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
- Molecular Docking Studies : Computational analyses indicate that the compound binds effectively to the active sites of target kinases, supporting its development as a lead compound for further research.
- In Vivo Studies : Further investigations into animal models are needed to assess the therapeutic efficacy and safety profile of this compound.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes. It targets tyrosine kinases, which are involved in the regulation of various cellular processes such as growth, differentiation, and apoptosis. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 6-methyl-N-(2-methylphenyl)-4-(4-{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)-2-oxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides
Uniqueness
Compared to other quinazoline derivatives, 6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for further research and development .
Biological Activity
6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor and potential anticancer agent. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of specific enzymes, particularly tyrosine kinases . Tyrosine kinases play crucial roles in various cellular processes, including growth, differentiation, and apoptosis. By inhibiting these enzymes, the compound disrupts signaling pathways that promote cancer cell proliferation, thereby exhibiting potential anticancer properties.
Anticancer Properties
Research has demonstrated that quinazoline derivatives, including this compound, show significant cytotoxic activity against various cancer cell lines. The compound has been explored for its ability to inhibit cell proliferation in several studies:
- Cell Line Studies : In vitro studies have shown that this compound can effectively inhibit the growth of cancer cell lines, suggesting its potential as a therapeutic agent in oncology.
Enzyme Inhibition
The compound has been specifically studied for its inhibitory effects on tyrosine kinases. This inhibition is crucial for developing targeted therapies for cancers driven by aberrant kinase activity:
- Inhibition Studies : It has been reported that this compound exhibits significant inhibitory activity against tyrosine kinases, which are often overactive in cancerous cells.
Case Studies
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Assays : In a study examining various quinazoline derivatives, this compound demonstrated notable cytotoxic effects against MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating effective inhibition of cell growth.
- Molecular Docking Studies : Computational studies have suggested that the compound binds effectively to the active sites of target kinases, supporting its potential as a lead compound for further development.
Comparative Analysis of Biological Activities
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anticancer | Inhibition of tyrosine kinases | |
| Enzyme Inhibition | Targets specific signaling pathways | |
| Cytotoxicity against cancer | Induces apoptosis in cancer cell lines |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-methyl-N-(2-methylphenyl)-4-phenylquinazolin-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, a brominated quinazoline intermediate (e.g., 6-bromo-4-chloroquinazoline) reacts with 2-methylphenylmethanamine in the presence of a base like Hunig’s base (N,N-diisopropylethylamine) in DMF at room temperature. Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) is critical for isolating the product .
- Optimization : Microwave-assisted Suzuki coupling (e.g., 150°C for 1 hour) with arylboronic acids can improve coupling efficiency. Yields >95% are achievable using Pd(PPh₃)₄ as a catalyst and sodium carbonate as a base .
Q. Which spectroscopic techniques are most effective for characterizing this quinazoline derivative?
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm). For example, the N-methylphenyl group shows distinct splitting patterns (e.g., δ 4.97 ppm for methylene protons adjacent to nitrogen) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 362.0957 for analogous compounds) .
- LCMS : Purity validation (>95%) using trifluoroacetic acid-modified gradients in acetonitrile/water .
Q. How is crystallographic data (e.g., space group, unit cell parameters) obtained for this compound, and what software is recommended for refinement?
- Method : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example, analogous quinazoline derivatives crystallize in monoclinic systems (e.g., P2₁/c) with unit cell parameters a = 8.56 Å, b = 12.34 Å, c = 14.72 Å .
- Software : SHELXL (for small-molecule refinement) and SHELXS (for structure solution) are widely used due to their robustness in handling twinned data and high-resolution structures .
Advanced Research Questions
Q. How can conflicting biological activity data for this compound across studies be resolved?
- Analysis Framework :
Assay Validation : Compare protocols (e.g., kinase inhibition assays vs. cytotoxicity screens). For example, Reaction Biology Corporation’s kinase profiling may report IC₅₀ values conflicting with in-house MTT assays due to differential ATP concentrations .
Structural Contradictions : Re-examine stereochemistry using SCXRD if biological activity varies between batches. Substituent orientation (e.g., methyl group placement) can drastically alter binding .
Statistical Tools : Apply multivariate analysis (e.g., PCA) to identify outliers in dose-response curves .
Q. What computational strategies are effective for predicting SAR in quinazoline-based inhibitors?
- Approach :
- 3D-QSAR : Use CoMFA/CoMSIA models to map steric/electrostatic fields. For example, a study on 2-(morpholinyl)-N-phenylquinazolin-4-amine derivatives identified that bulky substituents at the phenyl ring enhance COX-II inhibition (pIC₅₀ = 7.2) .
- Molecular Docking : Autodock Vina or Glide can simulate binding modes in kinases (e.g., CDC2-like kinases). Key interactions include hydrogen bonds with hinge regions (e.g., quinazoline N1 with Glu81) .
Q. What strategies mitigate low solubility in biological assays for this hydrophobic compound?
- Solutions :
Formulation : Use DMSO/PEG-400 mixtures (e.g., 10% DMSO in saline) to maintain solubility ≥1 mM .
Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 4-phenyl position to enhance aqueous solubility .
Nanoencapsulation : Liposomal formulations (e.g., DSPC/cholesterol) improve bioavailability in in vivo models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
